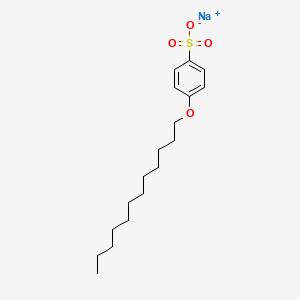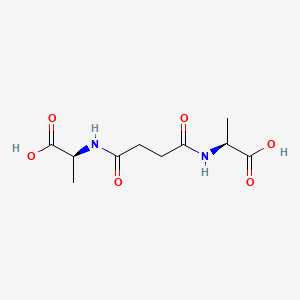
DL-Alanine, N,N'-(1,4-dioxo-1,4-butanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is a compound that contains 34 atoms, including 16 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Chemischer Reaktionen
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents might include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- has several scientific research applications. It is used in chemistry for studying molecular interactions and reactions. In biology, it can be used to investigate biochemical pathways and enzyme activities. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, influencing biochemical processes and pathways .
Vergleich Mit ähnlichen Verbindungen
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include other derivatives of alanine or compounds with similar functional groups. The specific properties and applications of DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can be contrasted with these similar compounds to emphasize its distinct characteristics .
Eigenschaften
CAS-Nummer |
135245-11-3 |
|---|---|
Molekularformel |
C10H16N2O6 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N2O6/c1-5(9(15)16)11-7(13)3-4-8(14)12-6(2)10(17)18/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-,6-/m0/s1 |
InChI-Schlüssel |
CDQKTSONICCRIS-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CCC(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCC(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


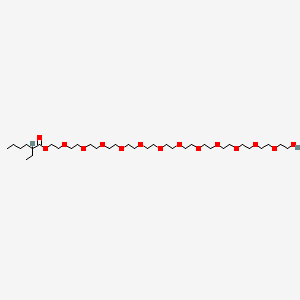
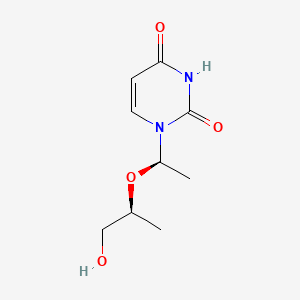
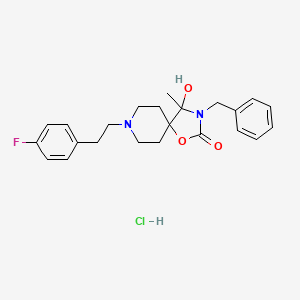
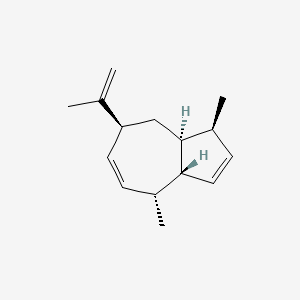
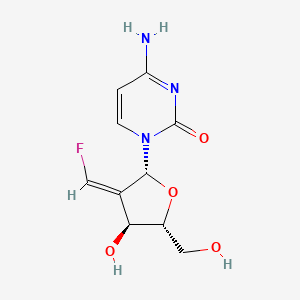
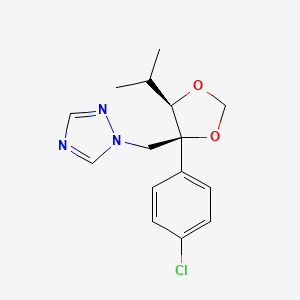
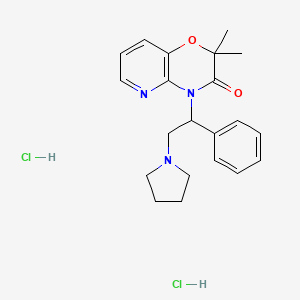
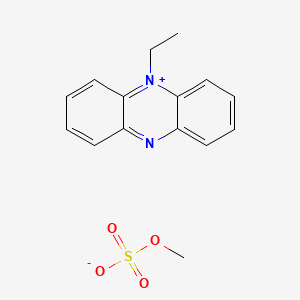
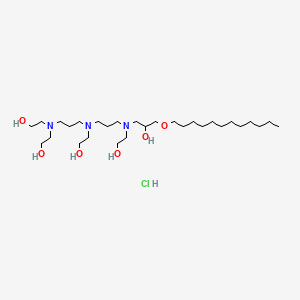
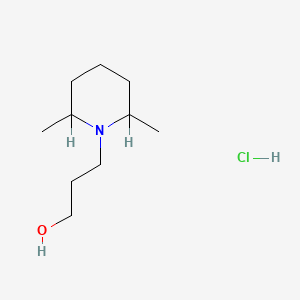
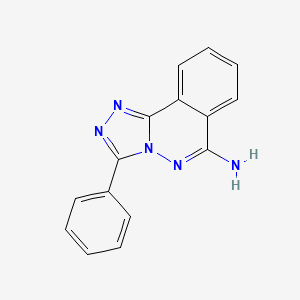
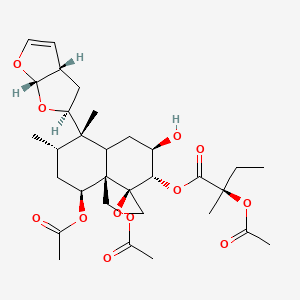
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
